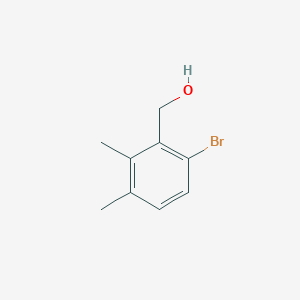

(6-Bromo-2,3-dimethylphenyl)methanol

Description

(6-Bromo-2,3-dimethylphenyl)methanol is an organobromine compound featuring a benzyl alcohol backbone substituted with a bromine atom at position 6 and methyl groups at positions 2 and 3. The bromine atom and methyl groups influence its electronic, steric, and solubility properties, making it a candidate for pharmaceutical intermediates or synthetic building blocks .

Properties

Molecular Formula |

C9H11BrO |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

(6-bromo-2,3-dimethylphenyl)methanol |

InChI |

InChI=1S/C9H11BrO/c1-6-3-4-9(10)8(5-11)7(6)2/h3-4,11H,5H2,1-2H3 |

InChI Key |

WKBNDPPGGVSFBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2,3-dimethylphenyl)methanol typically involves the bromination of 2,3-dimethylphenylmethanol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of (6-Bromo-2,3-dimethylphenyl)methanol may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 6-bromo-2,3-dimethylbenzaldehyde or 6-bromo-2,3-dimethylbenzoic acid.

Reduction: Formation of 2,3-dimethylphenylmethanol.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromo-2,3-dimethylphenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-2,3-dimethylphenyl)methanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between (6-Bromo-2,3-dimethylphenyl)methanol and related compounds:

Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (CH₃) in the target compound are electron-donating, which stabilizes the aromatic ring and reduces the acidity of the hydroxyl group compared to electron-withdrawing substituents like Cl or F in analogues .

Molecular Weight and Solubility: The dichloro derivative (256.93 g/mol) has higher molecular weight and likely lower solubility in polar solvents than the target compound due to increased hydrophobicity .

Functional Group Reactivity: Benzyl Alcohol vs. Phenol: The target’s CH₂OH group is less acidic than the phenolic OH in 6-Bromo-2,3-dimethylphenol, impacting hydrogen-bonding and solubility . Acetonitrile Side Chain: The nitrile group in ’s compound introduces distinct reactivity, such as participation in nucleophilic additions, absent in the target .

Physicochemical Properties

- Acidity: The target’s hydroxyl group (pKa ~15–16) is less acidic than phenolic derivatives (pKa ~10) due to the absence of resonance stabilization .

Biological Activity

(6-Bromo-2,3-dimethylphenyl)methanol is an organic compound with significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bromine atom at the 6th position and two methyl groups at the 2nd and 3rd positions on the phenyl ring, which influence its reactivity and interactions with biological systems. The molecular formula for this compound is C9H11BrO, with a molecular weight of 215.09 g/mol.

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its application in synthetic organic chemistry and potential therapeutic uses. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H11BrO |

| Molecular Weight | 215.09 g/mol |

| IUPAC Name | (6-bromo-2,3-dimethylphenyl)methanol |

| InChI | InChI=1S/C9H11BrO/c1-6-3-4-9(10)8(5-11)7(6)2/h3-4,11H,5H2,1-2H3 |

| Canonical SMILES | CC1=C(C(=C(C=C1)Br)CO)C |

The biological activity of (6-Bromo-2,3-dimethylphenyl)methanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms depend on the context of use, but it may influence biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.

Cytotoxicity Studies

In vitro studies are essential for assessing the cytotoxic effects of (6-Bromo-2,3-dimethylphenyl)methanol. Preliminary results suggest that at certain concentrations, this compound may induce apoptosis in cancer cell lines. A notable study indicated that compounds with similar structures showed IC50 values ranging from 10 to 50 µM against various cancer cell lines .

Case Study 1: Structure-Activity Relationship (SAR)

A study exploring the SAR of brominated phenols found that the positioning of bromine and methyl groups significantly affects biological activity. Compounds with similar substitutions exhibited varying degrees of cytotoxicity against cancer cells. This highlights the potential of (6-Bromo-2,3-dimethylphenyl)methanol as a lead compound for further development.

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of brominated phenolic compounds. The study reported that derivatives similar to (6-Bromo-2,3-dimethylphenyl)methanol displayed significant inhibition against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL for structurally related compounds .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities associated with (6-Bromo-2,3-dimethylphenyl)methanol and similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.